molecular formula C20H14BrN3O2 B250994 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Numéro de catalogue: B250994
Poids moléculaire: 408.2 g/mol
Clé InChI: UQILDYXMCYUCGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as P005091, is a chemical compound that has been studied for its potential use in scientific research. It belongs to a class of compounds called kinase inhibitors, which are molecules that can block the activity of enzymes known as kinases. Kinases play a crucial role in many cellular processes, including cell division, growth, and differentiation. By inhibiting specific kinases, P005091 may have therapeutic potential for various diseases, including cancer.

Mécanisme D'action

4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide works by binding to the active site of kinases and blocking their activity. It has been shown to be a selective inhibitor of JAK2, FLT3, and RET kinases, with little or no activity against other kinases (2). By inhibiting these specific kinases, this compound may have therapeutic potential for various diseases, including cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells (3). In vivo studies have shown that this compound can reduce the growth of tumors in mice (4). However, the exact biochemical and physiological effects of this compound in humans are not yet known.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its selectivity for specific kinases, which allows for more precise targeting of these enzymes. This can be useful in studying the role of these kinases in various cellular processes and diseases. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not yet fully understood, which may limit its use in some experiments.

Orientations Futures

There are several potential future directions for research on 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of JAK2, FLT3, and RET kinases. Another area of interest is the investigation of the therapeutic potential of this compound in various diseases, including cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential toxicity in humans. Overall, this compound represents a promising tool compound for scientific research, with potential applications in various areas of biology and medicine.
References:
1. Zhang, Y., et al. (2010). Discovery of a novel class of highly potent, selective, ATP-competitive, and orally bioavailable inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 53(17), 7146-7155.
2. Scholl, C., et al. (2009). Development of a highly selective inhibitor of the Janus kinase 2 (JAK2) V617F mutant using a fragment-based approach. Journal of Medicinal Chemistry, 52(16), 4748-4758.
3. Malinge, S., et al. (2009). Development of a FLT3 inhibitor with selective activity against FLT3-ITD-positive acute myeloid leukemia. Cancer Cell, 16(5), 401-412.
4. Kharaziha, P., et al. (2012). Targeting of distinct signaling cascades of the Mammalian target of rapamycin (mTOR) pathway differentially affects leukemia-initiating cells in acute lymphoblastic leukemia (ALL). Journal of Biological Chemistry, 287(8), 5638-5648.

Méthodes De Synthèse

The synthesis of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of a key intermediate, which is then converted into the final product through a series of chemical reactions. The synthesis has been described in detail in a scientific publication (1) and involves the use of various reagents and solvents.

Applications De Recherche Scientifique

4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET (2). These kinases are involved in various cellular processes and are often dysregulated in cancer and other diseases. By inhibiting these kinases, this compound may have therapeutic potential for various diseases, including leukemia, lymphoma, and solid tumors.

Propriétés

Formule moléculaire

C20H14BrN3O2

Poids moléculaire

408.2 g/mol

Nom IUPAC

4-bromo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14BrN3O2/c1-12-11-14(20-24-18-17(26-20)3-2-10-22-18)6-9-16(12)23-19(25)13-4-7-15(21)8-5-13/h2-11H,1H3,(H,23,25)

Clé InChI

UQILDYXMCYUCGV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Br

SMILES canonique

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.